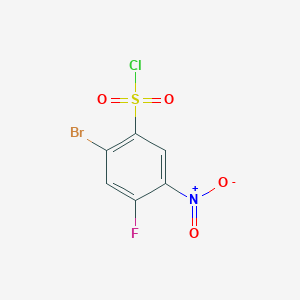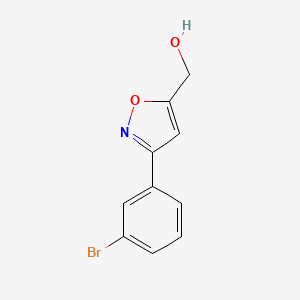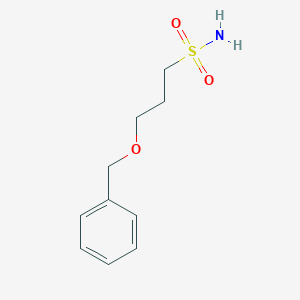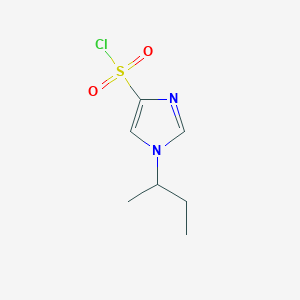
2-Brom-4-fluor-5-nitrobenzol-1-sulfonylchlorid
Übersicht
Beschreibung
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H2BrClFNO4S It is a derivative of benzene, featuring bromine, fluorine, nitro, and sulfonyl chloride functional groups
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be organic compounds containing reactive groups, such as amines or alcohols . These groups can react with the sulfonyl chloride group in the compound to form sulfonamides or sulfonate esters, respectively .
Mode of Action
The mode of action of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride involves the formation of a covalent bond with its target. The sulfonyl chloride group in the compound is highly reactive and can form a covalent bond with nucleophilic groups in the target molecule . This reaction results in the formation of a new compound and the release of a chloride ion .
Biochemical Pathways
For example, it could disrupt protein function by reacting with amino groups in proteins, or it could interfere with metabolic pathways by reacting with hydroxyl groups in metabolites .
Pharmacokinetics
The compound’s bioavailability would depend on factors such as its solubility, its stability in the gastrointestinal tract, and its ability to cross biological membranes .
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride would depend on the specific targets it reacts with. For example, if the compound reacts with a protein, it could potentially alter the protein’s function, leading to changes in cellular processes .
Action Environment
Environmental factors could influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride. For example, the compound’s reactivity could be affected by factors such as pH and temperature. Additionally, the presence of other reactive substances could compete with the compound’s targets, potentially affecting its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process may include the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Fluorination: Introduction of a fluorine atom.
Sulfonylation: Addition of a sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group.
Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst or metal hydrides can be used.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Reduction Products: Amino derivatives of the compound can be obtained through reduction
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
- 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- 2-Bromo-1-fluoro-4-nitrobenzene
Uniqueness: 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro and sulfonyl chloride groups, makes it a versatile intermediate for various chemical transformations .
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNKSIIVJIIPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)





amino}oxolane-3-carboxylic acid](/img/structure/B1528811.png)





![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)

